molecular formula C11H15NOS B14631742 1-(4-Methylbenzene-1-sulfinyl)pyrrolidine CAS No. 57671-12-2

1-(4-Methylbenzene-1-sulfinyl)pyrrolidine

Cat. No.: B14631742
CAS No.: 57671-12-2
M. Wt: 209.31 g/mol
InChI Key: YMGOUJBGKNWBTR-UHFFFAOYSA-N
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Description

1-(4-Methylbenzene-1-sulfinyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring attached to a 4-methylbenzene-1-sulfinyl group

Preparation Methods

The synthesis of 1-(4-Methylbenzene-1-sulfinyl)pyrrolidine typically involves the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and pyrrolidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the pyrrolidine on the sulfonyl chloride . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran to ensure proper solubility of the reactants and products.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Methylbenzene-1-sulfinyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylbenzene-1-sulfinyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfinyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidine ring contributes to the compound’s overall stability and ability to interact with various enzymes and receptors .

Comparison with Similar Compounds

1-(4-Methylbenzene-1-sulfinyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives.

Properties

CAS No.

57671-12-2

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

1-(4-methylphenyl)sulfinylpyrrolidine

InChI

InChI=1S/C11H15NOS/c1-10-4-6-11(7-5-10)14(13)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3

InChI Key

YMGOUJBGKNWBTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N2CCCC2

Origin of Product

United States

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